

Unraveling Antitumor Agent-168: A Technical Guide to Discovery and Synthesis

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Compound of Interest

Compound Name: Antitumor agent-168

Cat. No.: B15609199

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An In-depth Review for Researchers and Drug Development Professionals

The designation "**Antitumor agent-168**" appears in scientific literature referring to several distinct investigational compounds. This guide consolidates the publicly available information on three promising small molecule candidates: a potent microtubule disruptor, a selective MEK inhibitor, and a novel DNA2 inhibitor. We will delve into their discovery, mechanism of action, synthesis, and preclinical data.

Antitumor Agent-168 (Compound 21b): A Microtubule-Targeting Agent

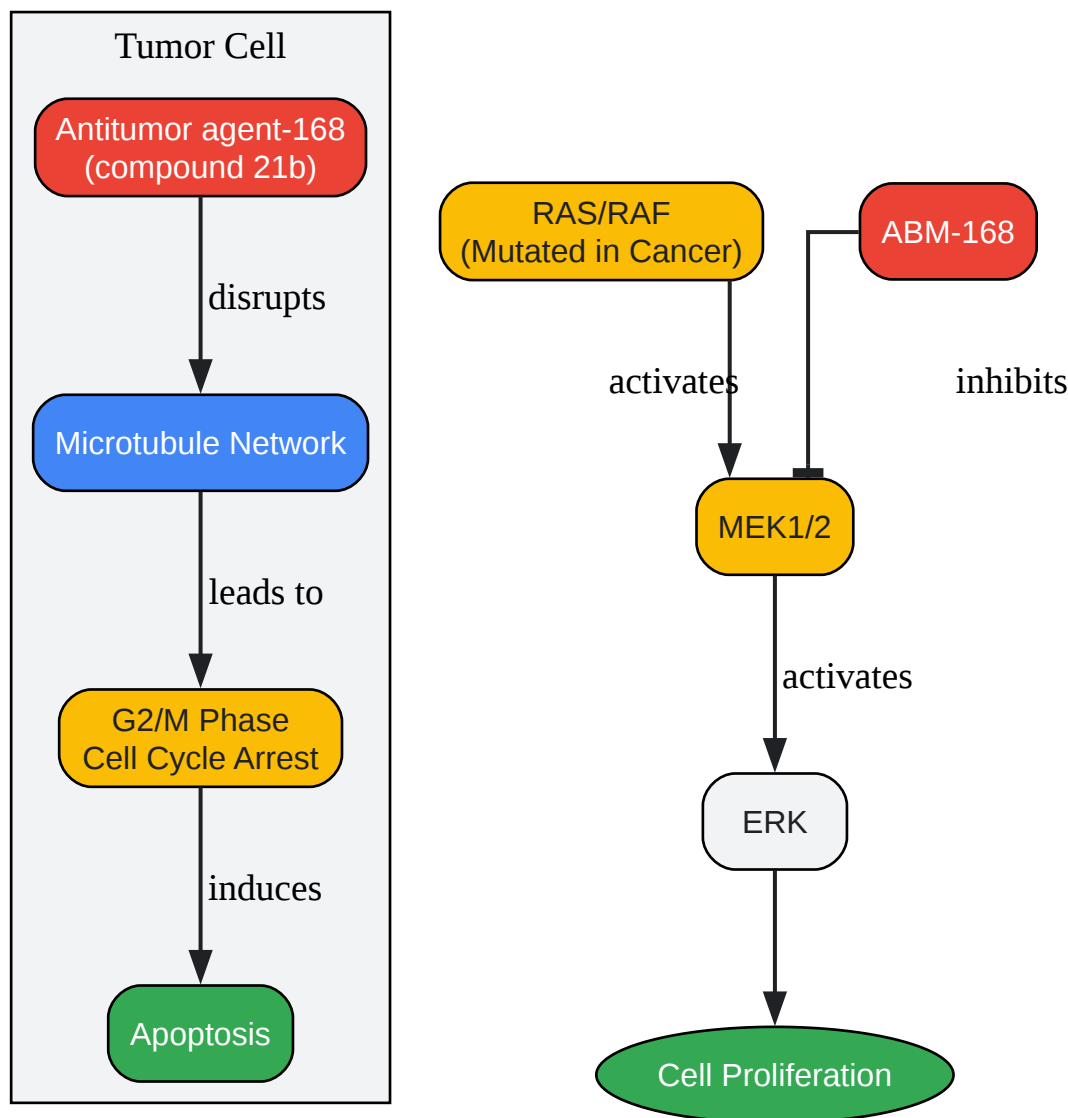
Discovered as a potent disruptor of the microtubule network, this compound, also referred to as compound 21b, induces G2/M cell cycle arrest and apoptosis in tumor cells.^[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, making it a valuable candidate for cancer chemotherapy.^[2]

Quantitative Data Summary

Cell Line	IC50 (nM)	Reference
MCF-7	1.4	^[1]

Signaling Pathway

The agent's disruption of microtubule dynamics leads to the activation of the mitotic checkpoint, ultimately triggering the apoptotic cascade.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
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